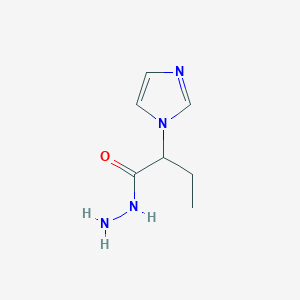
4-isopropoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of N- [2- [4- (4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide , which is a high-affinity and selective dopamine D (4) receptor ligand . It’s part of a class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety. Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a co-crystallization of N- (4meth-oxy-phen-yl)piperazine with 4-methyl-benzoic acid and with benzene-1,2-di-carboxyl-ate yields the salts 4- (4-methox-phen)-ylpiperazin-1 .Molecular Structure Analysis
The molecular structure of this compound involves an amide bond and an alkyl chain linking the benzamide moiety to the piperazine ring . In a related compound, a combination of four O-H⋯O, four N-H⋯O, one C-H⋯O and one C-H⋯π (arene) hydrogen bonds link the six independent components into complex sheets .Applications De Recherche Scientifique
Pharmaceutical Research: Antipsychotic and Antidepressant Agents
The piperazine moiety is a common feature in pharmaceuticals, particularly in psychotropic medications. It’s known to modulate pharmacokinetic properties beneficially. This compound, with its piperazine ring, may be investigated for its potential as an antipsychotic or antidepressant agent, as similar structures have been observed in drugs treating such conditions .
Antibacterial Activity
Piperazine derivatives have been studied for their antibacterial properties. The subject compound could be synthesized and tested against various bacterial strains to evaluate its efficacy as a potential antibacterial agent. Previous studies on similar compounds have shown promising results in this field .
Neurodegenerative Disease Treatment
The piperazine component of this compound is also associated with treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. Research could focus on the compound’s ability to cross the blood-brain barrier and its interaction with relevant neurological pathways .
Synthesis and Characterization of Novel Compounds
The compound can serve as a precursor for the synthesis of novel derivatives. Through various chemical reactions, researchers can modify its structure and analyze the resultant compounds’ properties using techniques like HRMS, IR, and NMR .
Dopamine Receptor Research
Given its structural similarity to known dopamine receptor ligands, this compound could be used in the study of dopamine D4 receptors. Modifications to its structure could lead to the development of high-affinity and selective ligands for these receptors .
Psychoactive Substance Analysis
The piperazine ring is sometimes found in psychoactive substances used recreationally. While the use of such substances is illegal, understanding their pharmacological effects can contribute to the development of legal therapeutic agents and to the field of forensic science .
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activity, given its structural similarity to known dopamine D (4) receptor ligands . Additionally, further studies could explore its potential use in the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-18(2)29-22-8-4-19(5-9-22)23(27)24-12-13-25-14-16-26(17-15-25)20-6-10-21(28-3)11-7-20/h4-11,18H,12-17H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNICCNFIKCFATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

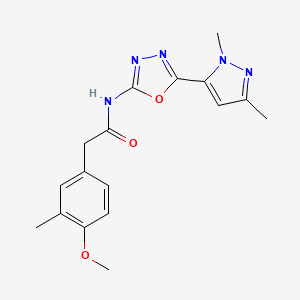
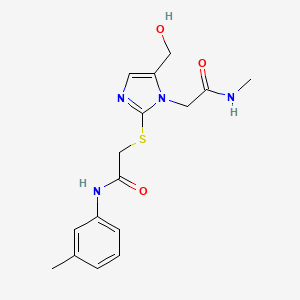
![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name)](/img/structure/B2875012.png)


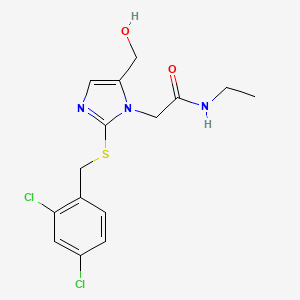
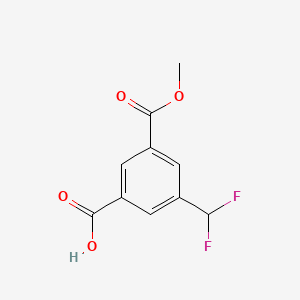

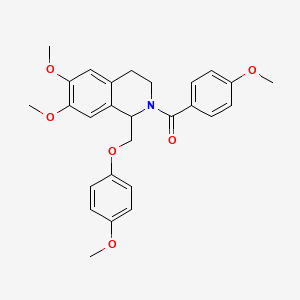
![{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol](/img/structure/B2875023.png)
![6-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2875027.png)
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2875029.png)
